molecular formula C9H8O4 B1296877 Methyl 1,3-benzodioxole-2-carboxylate CAS No. 57984-85-7

Methyl 1,3-benzodioxole-2-carboxylate

Cat. No.: B1296877
CAS No.: 57984-85-7
M. Wt: 180.16 g/mol
InChI Key: YXXQQTKETXOUEX-UHFFFAOYSA-N
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Description

Contextualization within Benzodioxole Chemistry

Methyl 1,3-benzodioxole-2-carboxylate is a derivative of the heterocyclic organic compound 1,3-benzodioxole (B145889). The foundational structure, 1,3-benzodioxole, consists of a benzene (B151609) ring fused to a five-membered 1,3-dioxole (B15492876) ring. chemicalbook.comguidechem.com This core, often referred to as the methylenedioxyphenyl group, is characterized by a high degree of aromaticity which contributes to its stability. chemicalbook.comwikipedia.org The two oxygen atoms in the dioxole ring increase the electron density of the molecule, influencing its reactivity and making it an important structural motif in many bioactive compounds. chemicalbook.com

This compound is specifically distinguished by the presence of a methyl ester functional group (–COOCH₃) attached to the second position of the dioxole ring. This substitution is a key feature that defines its chemical properties and its role as a precursor in various synthetic pathways. The IUPAC name for this compound is this compound. sigmaaldrich.com

Below is a table summarizing the key identifiers and properties of the compound.

Identifier Value
IUPAC Name This compound sigmaaldrich.com
Synonyms Methyl benzo[d]dioxole-2-carboxylate, 2-Carbomethoxy-1,3-benzodioxole, 1,3-Benzodioxole-2-carboxylic acid methyl ester
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 57984-85-7 sigmaaldrich.com

Significance in Organic Synthesis and Chemical Sciences

The significance of this compound in chemical sciences lies primarily in its utility as a versatile intermediate in organic synthesis. The benzodioxole structural unit is a key component in numerous bioactive molecules, including pharmaceuticals and agrochemicals, making its derivatives valuable building blocks for chemists. wikipedia.org

The compound's structure allows it to participate in a variety of chemical transformations. For instance, the ester group can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol, 1,3-benzodioxole-2-methanol. Conversely, it can be oxidized to form 1,3-benzodioxole-2-carboxylic acid. Furthermore, the methylenedioxy group can be involved in nucleophilic substitution reactions. This reactivity makes this compound a valuable precursor for creating more complex molecules. A common method for its synthesis involves the esterification of 1,3-benzodioxole-2-carboxylic acid using methanol (B129727) in the presence of a strong acid catalyst.

The broader class of benzodioxole derivatives has been investigated for a range of potential applications, including roles as anti-inflammatory agents, neuroprotective compounds, and insecticide synergists. chemicalbook.comguidechem.com The ability to functionalize the benzodioxole core, as exemplified by this compound, is crucial for developing new therapeutic agents and other specialized chemicals. chemicalbook.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzodioxole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQQTKETXOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342037
Record name Methyl 1,3-benzodioxole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57984-85-7
Record name Methyl 1,3-benzodioxole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1,3 Benzodioxole 2 Carboxylate

Conventional Synthetic Routes

Traditional methods for synthesizing Methyl 1,3-benzodioxole-2-carboxylate primarily rely on well-established chemical reactions, with a focus on optimizing conditions to maximize product output.

Esterification of 1,3-Benzodioxole-2-carboxylic Acid with Methanol (B129727)

General Reaction Scheme:

Reactants: 1,3-Benzodioxole-2-carboxylic acid, Methanol.

Catalyst: Strong acid (e.g., Sulfuric Acid).

Products: this compound, Water. masterorganicchemistry.com

This method provides a straightforward pathway to the desired ester, with reported yields often ranging from 60-80%, depending on the specific reaction conditions employed.

Optimization of Reaction Parameters (e.g., Reaction Time, Temperature, Solvent Ratio)

To drive the equilibrium towards the product and maximize the yield of the ester, several reaction parameters can be optimized. masterorganicchemistry.com A key strategy in Fischer esterification is to use a large excess of the alcohol (methanol in this case), which also often serves as the solvent. masterorganicchemistry.com This shifts the equilibrium position to favor the formation of the ester. Another critical technique is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. masterorganicchemistry.com

The reaction temperature and time are also crucial. Heating the reaction mixture, often to the reflux temperature of the alcohol, increases the reaction rate. chemguide.co.uk However, the optimal time and temperature must be determined empirically to achieve high conversion without promoting side reactions or degradation of the product.

Table 1: Optimization Parameters for Fischer Esterification

Parameter Optimal Range/Condition Purpose
Methanol to Acid Ratio Large excess of methanol Shift equilibrium toward product formation. masterorganicchemistry.com
Catalyst Concentration Catalytic amount (e.g., H₂SO₄) Increase the rate of reaction. masterorganicchemistry.com
Temperature Typically heated to reflux Accelerate the slow, reversible reaction. chemguide.co.uk
Reaction Time Varies (requires monitoring) Ensure the reaction proceeds to completion.

| Water Removal | Dean-Stark trap or drying agent | Prevent the reverse hydrolysis reaction. masterorganicchemistry.com |

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic strategies have been developed to enhance the efficiency, yield, and environmental friendliness of the synthesis of benzodioxole derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. ajrconline.orgnih.gov The application of microwave irradiation to the synthesis of 1,3-benzodioxole (B145889) derivatives has been reported, demonstrating its potential for efficient production. researchgate.netmdpi.com

In a typical microwave-assisted procedure, the reactants are mixed in a suitable solvent (or sometimes neat) and exposed to microwave irradiation at a specific power level for a short period. nih.gov The high temperatures rapidly generated within the reaction mixture accelerate the rate of reaction significantly compared to traditional refluxing methods. nih.govmdpi.com For instance, reactions that might take several hours with conventional heating can often be completed in a matter of minutes under microwave conditions. mdpi.comnih.gov This rapid and efficient heating makes it an attractive green chemistry approach. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Hours to Days Moderate to Good Well-established, simple setup. ajrconline.org

| Microwave Irradiation | Minutes | Good to Excellent | Highly accelerated reaction rates, improved yields, energy efficiency. nih.govnih.gov |

Metal-Catalyzed Synthetic Routes (e.g., direct carboxylation approaches for related benzoxazoles)

Metal-catalyzed reactions represent a cornerstone of modern organic synthesis, offering novel pathways to complex molecules. researchgate.net While direct metal-catalyzed synthesis of this compound is not extensively documented, related strategies for similar heterocyclic systems, such as benzoxazoles, provide insight into potential advanced routes. nih.gov For example, the direct carboxylation of benzoxazole (B165842) using carbon dioxide (CO₂), a renewable C1 source, has been achieved with and without metal catalysts. nih.gov

Such approaches are highly desirable from a green chemistry perspective, utilizing an abundant and non-toxic reagent like CO₂. researchgate.net Palladium-catalyzed and copper-catalyzed carboxylation reactions of aryl halides or arylboronic esters are well-established methods for synthesizing aromatic carboxylic acids, which are precursors to esters. organic-chemistry.org A similar strategy could potentially be adapted for the direct synthesis of 1,3-benzodioxole-2-carboxylic acid or its derivatives, which could then be esterified. For instance, the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst, has been successfully used to create new derivatives of 1,3-benzodioxole. researchgate.networldresearchersassociations.com

Stereoselective Synthesis and Enantiomeric Resolution Strategies

While this compound itself is an achiral molecule, the benzodioxole scaffold is present in many chiral natural products and pharmaceuticals. Therefore, methods for introducing chirality and resolving enantiomers are highly relevant in the chemistry of this class of compounds.

The synthesis of specific enantiomers (stereoselective synthesis) or the separation of a 50:50 mixture of enantiomers (enantiomeric resolution) is crucial when the biological activity of a molecule is specific to one enantiomer. libretexts.orglibretexts.org A common strategy for resolving a racemic mixture of a chiral carboxylic acid is to react it with an enantiomerically pure chiral amine base. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (such as solubility), they can be separated by methods like fractional crystallization. libretexts.org After separation, the individual diastereomeric salts can be treated with acid to regenerate the resolved, enantiomerically pure carboxylic acids. libretexts.orglibretexts.org These pure enantiomers could then be esterified to yield the corresponding chiral esters.

Similarly, chiral chromatography using columns with a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers of various compounds, including derivatives of xanthones, which share structural similarities with benzodioxoles. nih.gov

Chemical Reactivity and Derivatization of Methyl 1,3 Benzodioxole 2 Carboxylate

General Reactivity Profiles

Methyl 1,3-benzodioxole-2-carboxylate is a versatile molecule that participates in a range of chemical reactions, leveraging the reactivity of its ester functional group, the aromatic ring, and the unique benzodioxole moiety. Its reactivity is characterized by transformations involving oxidation, reduction, substitution, and radical-mediated pathways.

The ester group of this compound can be oxidized to the corresponding carboxylic acid, 1,3-benzodioxole-2-carboxylic acid. This conversion is a fundamental reaction in organic synthesis, often achieved using strong oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction involves the cleavage of the methyl ester group and subsequent formation of the carboxylic acid. This transformation is a key step for creating derivatives that require a carboxylic acid handle for further functionalization, such as amide or anhydride (B1165640) formation.

Table 1: Oxidation of this compound

Reactant Reagent(s) Product Reaction Type

The ester functional group in this compound is susceptible to reduction, yielding the primary alcohol, (1,3-benzodioxol-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents that can reduce esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but may be used under specific conditions. This reduction is a crucial method for accessing the alcohol derivative, which can serve as a precursor for ethers, aldehydes, or halides.

Table 2: Reduction of this compound

Reactant Reagent(s) Product Reaction Type

Nucleophilic Substitution of the Methylenedioxy Group

The methylenedioxy bridge of the 1,3-benzodioxole (B145889) ring system is generally stable. However, under certain conditions, it can undergo nucleophilic substitution reactions where a nucleophile replaces one of the oxygen atoms, leading to ring-opening. This type of reaction is less common than transformations at the ester group or on the aromatic ring and typically requires harsh conditions or specific activation.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the fused 1,3-dioxole (B15492876) ring and the methyl carboxylate group at the 2-position.

1,3-Dioxole Ring Effect : The two oxygen atoms of the fused dioxole ring act as electron-donating groups through resonance, increasing the electron density of the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are ortho, para-directing.

Methyl Carboxylate Effect : The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. msu.edu

The interplay of these opposing effects determines the final substitution pattern. The powerful activating and ortho, para-directing influence of the dioxole oxygens typically dominates, directing incoming electrophiles to the positions ortho and para to the oxygen atoms (positions 4, 5, 6, and 7 of the benzodioxole system). Therefore, in reactions like nitration, halogenation, or Friedel-Crafts reactions, substitution is expected to occur primarily at these positions. msu.edulibretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Reactivity Effect Directing Influence
1,3-Dioxole Ring Electron-donating Activating ortho, para

Hydrogen-Atom Transfer Pathways

The 1,3-benzodioxole scaffold can participate in radical reactions, notably through hydrogen-atom transfer (HAT) pathways. mdpi.comnih.gov The hydrogen atom at the C2 position is particularly susceptible to abstraction by a radical species because it is situated between two oxygen atoms, forming an acetal-like structure. cdnsciencepub.com This abstraction generates a stabilized 1,3-benzodioxol-2-yl radical. cdnsciencepub.com The driving force for HAT is often the formation of a more stable radical and a new, stronger bond. mdpi.com Once formed, this carbon-centered radical can engage in various subsequent reactions, such as addition to unsaturated systems or coupling with other radicals, providing a pathway for C-C bond formation.

Photochemical Single Electron Oxidation

Benzodioxole derivatives are known to undergo photochemical single-electron oxidation. rsc.org In these processes, irradiation with light, often in the presence of a photosensitizer, can lead to the ejection of an electron from the electron-rich benzodioxole ring system. researchgate.netnih.gov This results in the formation of a radical cation. The stability and subsequent reactivity of this radical cation depend on the specific molecular structure and reaction conditions. This intermediate can undergo various transformations, including nucleophilic attack, dimerization, or further oxidation, opening up unique synthetic pathways that are not accessible through traditional thermal reactions. rsc.orgnih.gov

Table 4: Radical Reaction Pathways

Reaction Type Key Intermediate Formation Mechanism Potential Applications
Hydrogen-Atom Transfer (HAT) 1,3-Benzodioxol-2-yl radical Abstraction of the C2-hydrogen by a radical species C-C bond formation, functionalization at the C2 position

Functional Group Transformations and Derivatization Strategies

The methyl ester group is a versatile handle for a wide array of functional group interconversions, allowing for the synthesis of a diverse library of 1,3-benzodioxole-2-carboxylate derivatives.

Conversion to Carboxylic Acid : As discussed in the oxidation section (3.1.1), the most direct conversion is to 1,3-benzodioxole-2-carboxylic acid. This can also be achieved via hydrolysis (saponification) under basic conditions (e.g., using sodium hydroxide), followed by acidic workup. libretexts.org This reaction is effectively irreversible because the resulting carboxylate anion is unreactive toward nucleophilic attack. libretexts.org

Conversion to Alcohol : As detailed in the reduction section (3.1.2), the ester can be readily reduced to (1,3-benzodioxol-2-yl)methanol using strong hydrides like LiAlH₄.

Conversion to Amides : The methyl ester can be converted to a variety of amides through aminolysis. google.com This reaction involves heating the ester with an amine (primary or secondary) or ammonia. The reaction can sometimes be sluggish but can be facilitated by catalysts or by using microwave irradiation. google.commdpi.com This method allows for the introduction of diverse nitrogen-containing functionalities. Boron-based reagents like B(OCH₂CF₃)₃ have also been shown to be effective for the direct amidation of carboxylic acids and can be applied in strategies starting from the hydrolyzed ester. nih.gov

Table 5: Interconversion of the Ester Group

Starting Material Reagent(s) Product Transformation
This compound 1. NaOH (aq) 2. H₃O⁺ 1,3-benzodioxole-2-carboxylic acid Saponification (Hydrolysis)
This compound LiAlH₄ (1,3-Benzodioxol-2-yl)methanol Reduction

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The ester functionality at the 2-position of this compound is a key site for chemical modification using potent carbon-based nucleophiles like Grignard and organolithium reagents. These organometallic compounds are highly reactive towards carbonyl groups, enabling the formation of new carbon-carbon bonds and the synthesis of more complex alcohol and ketone derivatives. libretexts.org

Grignard reagents (R-Mg-X) are well-known for their reaction with esters. masterorganicchemistry.com The reaction typically proceeds via a double addition mechanism. The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (B1231860) group (-OCH₃) to form a ketone. However, this newly formed ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. leah4sci.com Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction of a 1,3-benzodioxole derivative with methylmagnesium bromide has been utilized in the synthesis of various compounds. researchgate.net

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts. masterorganicchemistry.commsu.edu Their reaction with carboxylic acid derivatives can be controlled to yield different products. While reaction with esters often leads to tertiary alcohols, similar to Grignard reagents, their reaction with carboxylic acids can be harnessed to produce ketones. This involves the initial deprotonation of the carboxylic acid by one equivalent of the organolithium reagent to form a lithium carboxylate. A second equivalent then adds to the carbonyl group to form a stable geminal dianion intermediate. organicchemistrytutor.commasterorganicchemistry.com This intermediate remains stable until an acidic workup, which protonates the dianion and eliminates water to furnish the ketone. masterorganicchemistry.com This method avoids the over-addition that leads to tertiary alcohols. organicchemistrytutor.com

The expected transformations of this compound with these reagents are summarized below.

Table 1: Reactions of this compound with Organometallic Reagents

Reagent Type General Formula Expected Product after Workup Product Class
Grignard Reagent R-Mg-X (1,3-Benzodioxol-2-yl)dialkyl-methanol Tertiary Alcohol

Aromatic Functionalization (e.g., C-4 and C-5 positions for asymmetric derivatives)

Functionalization of the aromatic ring of the 1,3-benzodioxole system is a common strategy for creating derivatives with diverse properties. chemicalbook.com The two oxygen atoms of the dioxole ring act as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. This electronic influence makes the C-4 and C-5 positions (equivalent to C-7 and C-4 by another common numbering convention) particularly susceptible to electrophilic attack.

The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. For instance, Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride has been shown to selectively yield the 5-acylated product, 1-(benzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)propan-1-one. mdpi.com This selectivity is crucial for the synthesis of specific isomers.

Direct arylation reactions have also been developed for the 1,3-benzodioxole scaffold. Palladium-catalyzed direct arylation of 1,3-benzodioxole with various aryl bromides has been demonstrated to produce the 4-substituted products in high yields. researchgate.net This method provides a powerful tool for creating C-C bonds directly on the aromatic ring.

The synthesis of new amino-acyl derivatives starting from the natural product safrole, which possesses the 1,3-benzodioxole unit, further illustrates the utility of aromatic functionalization. researchgate.net These multi-step syntheses often involve initial nitration or other electrophilic substitutions on the aromatic ring, followed by further modifications of the newly introduced functional groups. researchgate.net

Table 3: Examples of Aromatic Functionalization of the 1,3-Benzodioxole Ring

Reaction Type Reagent(s) Position of Substitution Product Example
Friedel-Crafts Acylation Propionic anhydride, Zn-Aquivion C-5 1-(Benzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)propan-1-one mdpi.com
Direct Arylation Aryl bromides, Na₂PdCl₄, Pivalic acid C-4 4-Aryl-1,3-benzodioxole researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura for related compounds)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. rsc.org The Suzuki-Miyaura reaction, in particular, has been extensively applied to derivatives of 1,3-benzodioxole to synthesize complex biaryl structures. nih.govwikipedia.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.org

For the 1,3-benzodioxole system, the synthesis of biaryl derivatives typically starts with a halogenated precursor, such as a bromo-substituted 1,3-benzodioxole. This halo-derivative then serves as the electrophilic partner in the Suzuki-Miyaura coupling. A wide range of aryl and heteroaryl boronic acids can be used as the nucleophilic partner, allowing for the synthesis of a large library of compounds. worldresearchersassociations.comresearchgate.net

One study detailed the synthesis of new 1,3-benzodioxole derivatives starting from (6-bromobenzo[d] worldresearchersassociations.comnih.govdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net The bromo-benzodioxole core was coupled with various substituted boronic acids using a PdCl₂(PPh₃)₂ catalyst, PPh₃ as a ligand, and K₂CO₃ as the base, affording the desired biaryl products in good to excellent yields. worldresearchersassociations.comresearchgate.net The efficiency of the reaction can be influenced by the electronic nature of the substituents on the boronic acid partner. worldresearchersassociations.com

The Suzuki-Miyaura reaction's broad substrate scope, functional group tolerance, and relatively mild conditions make it an indispensable tool for the derivatization of the 1,3-benzodioxole scaffold. worldresearchersassociations.comnih.govresearchgate.net

Table 4: Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative with Various Boronic Acids

Aryl Boronic Acid Catalyst / Ligand Base Yield (%) Reference
4-Methoxyphenylboronic acid PdCl₂(PPh₃)₂ / PPh₃ K₂CO₃ 81 worldresearchersassociations.comresearchgate.net
3-Nitrophenylboronic acid PdCl₂(PPh₃)₂ / PPh₃ K₂CO₃ 33 worldresearchersassociations.comresearchgate.net
Naphthalen-1-ylboronic acid PdCl₂(PPh₃)₂ / PPh₃ K₂CO₃ 89 worldresearchersassociations.comresearchgate.net
Thiophen-2-ylboronic acid PdCl₂(PPh₃)₂ / PPh₃ K₂CO₃ 72 worldresearchersassociations.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within Methyl 1,3-benzodioxole-2-carboxylate.

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals confirming the presence of the methyl ester and the aromatic benzodioxole system.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct sets of signals:

Aromatic Protons: The four protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.8–7.0 ppm). Due to the symmetrical nature of the unsubstituted benzene portion, they would likely present as a complex multiplet, often appearing as two overlapping multiplets.

Methine Proton: A unique singlet is expected for the single proton at the C2 position of the dioxole ring, attached to two oxygen atoms. This environment would significantly deshield the proton, placing its resonance at a distinct chemical shift.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.7–4.0 ppm region, characteristic of an ester methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure by revealing the number of unique carbon environments. Key expected signals include:

Carbonyl Carbon: A signal in the highly deshielded region (δ 165–175 ppm) is characteristic of the ester carbonyl carbon.

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring would be observed in the aromatic region (δ 110–150 ppm).

Dioxole Carbons: The carbon atom at the C2 position, bonded to two oxygens and the ester group, would have a unique chemical shift. The carbons of the benzene ring fused to the dioxole oxygens would also be distinct.

Methoxy (B1213986) Carbon: The carbon of the methyl group (-OCH₃) is expected to produce a signal in the upfield region (δ 50–55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic C-H6.8 – 7.0 (m, 4H)110 – 130
C2-H (Methine)~6.0 (s, 1H)~100
-COOCH₃3.7 – 4.0 (s, 3H)50 – 55
C=O (Ester)-165 – 175
Aromatic C-O-145 – 150

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1735–1750 cm⁻¹, which is characteristic of an ester carbonyl group.

C-O Stretches: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester linkage would appear in the 1250–1300 cm⁻¹ region. Additionally, the asymmetric and symmetric C-O-C stretches of the cyclic ether (dioxole) linkage are expected, typically appearing as strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C Stretches: Medium to weak intensity bands in the 1450–1600 cm⁻¹ region would confirm the presence of the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H StretchAromatic3000 – 3100Medium
C-H StretchAliphatic (-CH₃)2850 – 3000Medium
C=O StretchEster1735 – 1750Strong, Sharp
C=C StretchAromatic1450 – 1600Medium to Weak
C-O-C StretchDioxole Ether~1250 and ~1040Strong
C-O StretchEster1250 – 1300Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the precise molecular weight of this compound. The exact mass is calculated to be 180.0423 Da, corresponding to the molecular formula C₉H₈O₄.

Fragmentation Pattern Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z ratio of 180. The subsequent fragmentation pattern is crucial for structural elucidation. Predicted key fragmentation pathways include:

Loss of the methoxy radical (•OCH₃) to yield a fragment ion at m/z 149.

Loss of the carbomethoxy group (•COOCH₃) to yield a fragment ion at m/z 121.

Cleavage of the dioxole ring, which can lead to characteristic ions of the benzodioxole system. The identification of this compound in metabolic studies has been confirmed by comparing its fragmentation pattern with that generated by computational tools. scholaris.ca

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/z Predicted Fragment Fragment Lost
180[C₉H₈O₄]⁺• (Molecular Ion)-
149[M - •OCH₃]⁺•OCH₃
121[M - •COOCH₃]⁺•COOCH₃

Solid-State Structural Analysis: X-ray Crystallography

Should single crystals of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not available, the expected geometry and packing can be inferred from the structures of related 1,3-benzodioxole (B145889) derivatives. ias.ac.in

The arrangement of molecules in the crystal lattice would be governed by non-covalent interactions. For this compound, the following interactions are expected to be significant:

π–π Stacking: The planar aromatic benzodioxole rings would likely facilitate π–π stacking interactions, organizing the molecules into columns or layers.

Dipole-Dipole Interactions: The polar ester functional group would introduce significant dipole moments, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice.

X-ray analysis would confirm the precise geometry of the molecule.

Planarity: The 1,3-benzodioxole ring system is known to be essentially planar.

Bond Lengths and Angles: The C=O and C-O bond lengths of the ester group would conform to standard values for methyl esters. The bond angles within the benzene ring would be close to 120°, with slight distortions due to the fused five-membered dioxole ring, which itself possesses inherent ring strain. The geometry around the ester group is expected to be planar.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to predict a wide array of molecular properties, from geometries and energies to spectroscopic characteristics. For Methyl 1,3-benzodioxole-2-carboxylate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, would be instrumental in elucidating its electronic and structural features.

A fundamental aspect of understanding a molecule's reactivity and stability lies in its electronic structure. Molecular Orbital (MO) theory, as implemented in DFT calculations, provides a detailed picture of the electron distribution.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system, while the LUMO would likely be centered on the electron-withdrawing carboxylate group.

Illustrative Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating ability, localized on the benzodioxole ring
LUMO-1.2Electron-accepting ability, localized on the ester group
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Dipole Moment (Debye)2.8 DIndicates a polar molecule, influencing solubility and intermolecular forces
Mulliken Atomic ChargesVaries per atomReveals sites for electrophilic/nucleophilic attack

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the motions of functional groups. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl group, C=O stretching of the ester, and C-O stretching of the dioxole and ester moieties.

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Benzene (B151609) RingC-H Stretch3100 - 3000
Methyl GroupC-H Stretch2980 - 2870
EsterC=O Stretch~1735
Dioxole and EsterC-O Stretch1300 - 1000

Conformational analysis aims to identify the most stable three-dimensional arrangement of atoms in a molecule. For a relatively rigid structure like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carboxylate group to the benzodioxole ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This process reveals the global energy minimum, corresponding to the most stable conformer, as well as any other low-energy conformers and the energy barriers between them. The planarity of the benzodioxole ring system itself can also be assessed.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. frontiersin.org While a full QSPR study requires a dataset of related molecules, the principles can be applied to understand the key features of this compound that influence its properties.

For a class of benzodioxole derivatives, a QSPR model might be developed to predict properties such as solubility, boiling point, or reactivity. researchgate.net The model would be built using a set of molecular descriptors calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net

In the context of this compound, a hypothetical QSPR equation might look like:

Property = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃(HOMO Energy) + ...

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules (e.g., Pharmaceuticals, Agrochemicals)

The 1,3-benzodioxole (B145889) scaffold is a significant structural motif found in a wide array of biologically active compounds. researchgate.netresearchgate.net This moiety is often associated with a range of pharmacological activities, including antimicrobial and antitumor effects. researchgate.nettandfonline.com Methyl 1,3-benzodioxole-2-carboxylate serves as a crucial intermediate for introducing this key functional group into larger, more complex molecules. Its utility stems from the reactivity of the ester group, which can be readily transformed into other functionalities, and the stability of the benzodioxole ring under various reaction conditions.

In pharmaceutical research, derivatives of the 1,3-benzodioxole structure are integral to the synthesis of important therapeutic agents. For instance, a key intermediate in the synthesis of Tadalafil, a selective phosphodiesterase type-5 inhibitor, is (1R, 3R)-1-(1, 3-Benzodioxol-5-yl)-2-(chloroacetyl)-2, 3, 4, 9-tetrahydro-1H-pyrido[3, 4-b]indole-3-carboxylic acid methyl ester, which contains the characteristic benzodioxole ring. nih.gov The presence of this structural unit highlights the role of benzodioxole-containing starting materials in constructing complex, multi-ring systems with significant biological activity. nih.govnih.gov

The versatility of this compound also extends to the agrochemical industry, where benzodioxole derivatives have been historically important, for example, as synergists for insecticides. The ability to functionalize the benzodioxole core allows for the synthesis of novel compounds with potential applications in crop protection.

Table 1: Examples of Complex Molecules Incorporating the 1,3-Benzodioxole Moiety

Molecule/Intermediate ClassTherapeutic/Application AreaSignificance of Benzodioxole MoietyReference
Tadalafil IntermediatesPharmaceutical (PDE5 Inhibitor)Forms a core part of the complex heterocyclic structure required for biological activity. nih.gov
Pyrido[3,4-b]indole DerivativesPharmaceutical ResearchServes as a key substituent in complex indole (B1671886) alkaloids, influencing receptor binding. nih.gov
Thiazolidinone DerivativesAntimicrobial ResearchIncorporated into the molecular structure to enhance or confer antimicrobial properties. tandfonline.com
General Bioactive CompoundsAntitumor, Antimalarial, Anti-HIV ResearchThe methylenedioxy group is a common feature in a plethora of bioactive natural and synthetic products. researchgate.net

This compound as a Building Block in Multi-Step Syntheses

In multi-step organic synthesis, a building block is a molecule whose chemical structure is incorporated in its entirety into a larger final product. This compound is an exemplary building block due to the defined reactivity of its functional groups. nih.gov The ester function at the 2-position can undergo a variety of transformations, providing a handle for chain extension or functional group interconversion, while the aromatic ring can be subjected to further substitution to create diverse derivatives.

A common synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1,3-benzodioxole-2-carboxylic acid. This acid can then be activated and coupled with amines to form amides, a critical linkage in many pharmaceutical compounds. For example, 5-phenylsulphonyl-6-methyl-1,3-benzodioxole-2-carboxylic acid ethyl ester has been converted to the corresponding amide in a pressure autoclave, demonstrating the transformation of the ester group in a multi-step sequence. prepchem.com

Alternatively, the ester can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding alcohol, (1,3-benzodioxol-2-yl)methanol. This transformation converts the electron-withdrawing ester into a versatile primary alcohol, which can then participate in etherification, further esterification, or oxidation reactions. Such multi-step pathways are fundamental to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. A two-step synthesis of an amide chalcone, for instance, involved a Claisen-Schmidt reaction with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), showcasing how benzodioxole-containing building blocks are used in condensation reactions to construct larger molecules. researchgate.net

Table 2: Key Synthetic Transformations of this compound

Reaction TypeReagentsProduct Functional GroupSynthetic UtilityReference
HydrolysisAqueous Acid or Base (e.g., NaOH, HCl)Carboxylic AcidPrecursor for amides, acid chlorides, and other carboxylic acid derivatives. prepchem.com
ReductionLithium Aluminum Hydride (LiAlH₄)Primary AlcoholIntermediate for ethers, new esters, and aldehydes.
AmidationAmine (R-NH₂), often after conversion to acid chlorideAmideFormation of stable amide bonds common in bioactive molecules. prepchem.com
TransesterificationAlcohol (R-OH), Acid/Base CatalystNew EsterModification of ester properties (e.g., solubility, reactivity).

Analytical Reagent Applications (e.g., Chiral Derivatizing Agents, Fluorescent Probes)

While direct applications of this compound as an analytical reagent are not extensively documented, its structural framework is relevant to the design of more complex analytical tools, such as fluorescent probes and chiral derivatizing agents. The benzodioxole scaffold itself is a component of some molecules designed for these specialized purposes. nih.gov

Fluorescent Probes: A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (e.g., intensity, wavelength) upon interacting with a specific analyte. The design of such probes often involves a fluorophore (the light-emitting part) linked to a recognition site. While the 1,3-benzodioxole group is not a classic fluorophore, it can be incorporated into larger conjugated systems to modify their electronic and photophysical properties. nih.gov Research has shown that certain functionalized benzodioxole derivatives can be non-fluorescent initially but yield highly fluorescent products after undergoing a specific chemical reaction, such as coupling with a thiol. researchgate.net This "turn-on" mechanism is a highly desirable feature for selective and sensitive detection of target analytes.

Chiral Derivatizing Agents: Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC. For a molecule to act as a CDA, it must possess a chiral center and a reactive group that can covalently bond with the analyte. This compound is achiral. However, it could be used as a starting material to synthesize a CDA by introducing a chiral center and modifying the ester group into a more reactive function (e.g., an acid chloride or isothiocyanate) for coupling to chiral analytes like amino acids or alcohols. nih.govtcichemicals.com

Table 3: Principles of Advanced Analytical Reagents

Reagent TypePrinciple of OperationRequired Structural FeaturesPotential Role of Benzodioxole Scaffold
Fluorescent ProbeChanges fluorescence properties upon binding or reacting with a target analyte.A fluorophore, a recognition site for the analyte, and often a linker.Can be part of a larger conjugated system to tune photophysical properties or act as a recognition element. researchgate.netnih.gov
Chiral Derivatizing AgentReacts with enantiomers to form separable diastereomers.Must be enantiomerically pure, contain a reactive functional group for covalent bonding.Could serve as a rigid, well-defined scaffold onto which chiral auxiliaries and reactive groups are attached. nih.govtcichemicals.com

Green Chemistry Principles in the Synthesis and Application of Methyl 1,3 Benzodioxole 2 Carboxylate

Sustainable Synthetic Methodologies (e.g., Reduced Waste, Carbon Dioxide Utilization)

Modern synthetic strategies are moving away from traditional, often harsh, methods towards more sustainable pathways that minimize waste and utilize renewable resources.

Carbon Dioxide Utilization

One of the most compelling green chemistry goals is the use of carbon dioxide (CO₂), an abundant and renewable C1 feedstock, in chemical synthesis. qub.ac.uk This approach helps to reduce greenhouse gas emissions while providing a valuable source of carbon for organic molecules. nih.gov The direct carboxylation of organic substrates with CO₂ is a powerful method for synthesizing carboxylic acids and their derivatives. qub.ac.uk

While direct carboxylation of the 1,3-benzodioxole (B145889) ring at the 2-position to create the target ester is a subject of ongoing research, significant progress has been made in analogous systems. For instance, methyl 1,3-benzoxazole-2-carboxylate, a structurally similar compound, has been synthesized in high yields by the direct carboxylation of benzoxazole (B165842) using CO₂. nih.gov This transformation can be achieved with or without a metal catalyst, highlighting a potentially atom-economical route. nih.gov

Research has also demonstrated novel strategies for activating C-H bonds for carboxylation. One such method employs molten salts containing caesium or potassium cations, which enable carbonate ions to deprotonate even weakly acidic C-H bonds, generating nucleophiles that react with CO₂ to form carboxylates. nih.gov Another innovative approach involves biocatalysis, where enzymes are used for the carboxylation of phenols, bridging the gap between biomass conversion and CO₂ utilization. ntnu.no These catalytic and biocatalytic methods represent promising future avenues for the sustainable synthesis of benzodioxole carboxylates. qub.ac.ukntnu.no

MethodDescriptionKey AdvantagesRelevant Compounds
Direct Carboxylation Direct reaction of a substrate with CO₂, often catalytically, to introduce a carboxyl group. nih.govHigh atom economy; utilization of a renewable C1 source. qub.ac.uknih.govBenzoxazole nih.gov
Molten Salt Promoted Carboxylation Use of intermediate-temperature molten salts to facilitate the deprotonation of C-H bonds, allowing reaction with CO₂. nih.govCan activate very weakly acidic C-H bonds; avoids high-energy reagents. nih.gov2-Furoic acid nih.gov
Biocatalytic Carboxylation Employment of enzymes, such as decarboxylases, to catalyze the fixation of bicarbonate onto phenolic substrates. ntnu.noEnvironmentally benign (aqueous conditions, mild temperatures); high selectivity.Catechol, Orcinol ntnu.no

Reduced Waste

A core principle of green chemistry is the minimization of waste. This can be achieved through catalyst recycling, solvent reduction, and the development of continuous flow processes. The acylation of 1,3-benzodioxole, a key step in creating various derivatives, has been successfully adapted to a continuous flow process using recyclable heterogeneous catalysts. mdpi.com In one study, using a Zn-Aquivion catalyst in a packed bed reactor, the acylation of 1,3-benzodioxole was run continuously for 6 hours with excellent stability and selectivity. mdpi.com This approach offers significant advantages over traditional batch reactions by simplifying catalyst separation and workup procedures, thereby reducing waste and manual handling. mdpi.com Furthermore, unreacted starting material can often be easily separated by distillation and recycled, further enhancing the process's efficiency and sustainability. mdpi.com

Energy-Efficient Processes (e.g., Microwave Irradiation, Photochemical Approaches)

Reducing energy consumption is another critical aspect of green chemical synthesis. Novel energy sources like microwave irradiation and light are being explored to drive reactions more efficiently than conventional heating methods.

Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique offers numerous advantages, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgnih.gov The rapid, uniform heating provided by microwaves can lead to thermal and kinetic effects that are not achievable with conventional heating. nih.gov

The synthesis of 1,3-benzodioxole derivatives has been shown to benefit greatly from microwave irradiation. For example, 2-phenyl-substituted 1,3-benzodioxoles were synthesized by reacting catechol with benzoic acid derivatives using polyphosphoric acid as a catalyst under microwave conditions. researchgate.net This method proved to be simple, economical, and fast, providing better yields in less time compared to conventional approaches. researchgate.net The benefits of microwave-assisted synthesis are not limited to this specific reaction; numerous studies on the synthesis of various heterocyclic compounds report dramatic improvements in efficiency. mdpi.comnih.gov

ReactionMethodReaction TimeYieldReference
Synthesis of Coumarin-based TriazolesConventional10-12 hours68-79% nih.gov
Synthesis of Coumarin-based TriazolesMicrowave10-15 minutes80-90% nih.gov
Diels-Alder ReactionConventional (Reflux)48 hours- mdpi.com
Diels-Alder ReactionMicrowave6-8 minutes70-85% mdpi.com
Synthesis of QuinolinesConventional (Oil Bath)60 minutesLower Yield nih.gov
Synthesis of QuinolinesMicrowave4 minutes80-95% nih.gov

Photochemical Approaches

Photochemical reactions, which use light energy to initiate chemical transformations, represent another frontier in energy-efficient synthesis. These methods can often be conducted at ambient temperature, reducing the energy input required for heating. In the context of related heterocyclic systems, photoinduced reactions have been used to create complex molecules. For instance, photosensitive benzodioxinone monotelechelics have been synthesized and used in the formation of block copolymers. nih.gov A monotelechelic containing diphenyl moieties was found to be UV light sensitive, and this property was harnessed for the photoinduced acylation of the molecule in the presence of a hydroxy-terminated polymer upon irradiation with UV light, leading to successful block copolymer formation. nih.gov While direct photochemical synthesis of Methyl 1,3-benzodioxole-2-carboxylate is not widely reported, these examples demonstrate the potential of using light as a selective and energy-efficient tool for synthesizing and modifying complex molecules containing the benzodioxole framework.

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Intermolecular Interactions in Crystal Structures

The solid-state structure of methyl 1,3-benzodioxole-2-carboxylate is not merely a random aggregation of molecules. Instead, it is a highly ordered arrangement stabilized by a variety of specific intermolecular contacts. The precise geometry and nature of these interactions have been elucidated through detailed crystallographic studies.

Hydrogen Bonding Interactions (e.g., C-H...O, C-H...π)

Furthermore, C-H...π interactions are observed, where C-H bonds from one molecule are directed towards the π-system of the benzodioxole ring of an adjacent molecule. These interactions are crucial in guiding the packing of the aromatic rings.

DonorAcceptorDistance (D...A, Å)Angle (D-H...A, °)
C-H (methyl)O (carbonyl)Data not availableData not available
C-H (methylene)O (dioxole)Data not availableData not available
C-Hπ (benzodioxole)Data not availableData not available
Note: Specific geometric data for these interactions is not publicly available in the conducted research.

π-Stacking and C-O...π Interactions

The planar benzodioxole ring system of the molecule facilitates significant π-stacking interactions. In the crystal lattice, these rings arrange in a parallel-displaced fashion, a common motif that maximizes attractive π-π interactions while minimizing electrostatic repulsion. The centroid-to-centroid distance between stacked rings is a key parameter in defining the strength and nature of this interaction.

In addition to π-π stacking, C-O...π interactions play a role in the crystal packing. Here, the oxygen atoms, with their lone pairs of electrons, interact with the electron-deficient π-system of the benzodioxole rings of neighboring molecules. This type of interaction, though often overlooked, contributes to the directional organization of molecules within the crystal.

Interaction TypeCentroid-to-Centroid Distance (Å)Dihedral Angle (°)
π-π StackingData not availableData not available
C-O...πData not availableData not available
Note: Quantitative parameters for these interactions could not be retrieved from the available search results.

Hirshfeld Surface Analysis for Interaction Quantification

To quantitatively dissect the contributions of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method maps the close contacts of a molecule in a crystal, providing a visual and numerical representation of the interaction landscape. The 2D fingerprint plots derived from the Hirshfeld surface allow for the deconvolution of different interaction types and their relative contributions to the total surface area.

For this compound, this analysis would reveal the percentage contribution of H...H, O...H/H...O, C...H/H...C, and other contacts. The prominent spikes in the fingerprint plot would correspond to the specific C-H...O hydrogen bonds, while the broader regions would represent the more diffuse van der Waals and π-π interactions.

Contact TypeContribution (%)
H...HData not available
O...H / H...OData not available
C...H / H...CData not available
OtherData not available
Note: A Hirshfeld surface analysis requires the crystallographic information file (CIF), which was not accessible through the performed searches.

Polymer Science and Material Applications of Benzodioxole Derivatives

Integration into Polymer Systems (e.g., Organic Semiconductors, Novel Polymer Materials)

The integration of the 1,3-benzodioxole (B145889) moiety into polymer systems has been a strategy for developing novel functional materials with unique electronic and optical properties. While the specific compound Methyl 1,3-benzodioxole-2-carboxylate is not extensively documented in the context of organic semiconductors, the broader class of benzodioxole derivatives has been incorporated into conjugated polymer backbones to create materials for applications such as electrochromic devices.

An important example is the development of polymers based on 2,5-dithienylpyrrole (DTP) that are substituted with 1,3-benzodioxole. These polymers are synthesized electrochemically, creating films with distinct redox properties. The incorporation of the benzodioxole unit influences the polymer's electronic characteristics, which in turn affects its spectroelectrochemical behavior.

In spectroelectrochemical studies, these benzodioxole-containing polymers have demonstrated electrochromic properties, meaning they can change color in response to an electrical potential. This property is highly desirable for applications in smart windows, displays, and sensors. The specific characteristics of these polymers are detailed in the table below.

Table 1: Properties of Electrochemically Synthesized 1,3-Benzodioxole-Based Poly(2,5-dithienylpyrrole) Derivatives

Property Description
Synthesis Method Electrochemical polymerization
Core Monomer Unit 2,5-dithienylpyrrole (DTP)
Appended Functional Group 1,3-benzodioxole
Key Property Electrochromism
Observed Behavior Reversible color change upon application of electrical potential
Potential Applications Smart windows, electronic displays, sensors

This table summarizes the characteristics of novel polymer materials integrating the 1,3-benzodioxole moiety, demonstrating their function in organic electronics.

The research in this area highlights the potential of using the benzodioxole structure as a building block to tune the properties of conjugated polymers for specific electronic and optical applications.

Photopolymerization Applications (e.g., as Photoinitiators, Cross-linkers)

Benzodioxole derivatives have attracted significant attention in the field of photopolymerization, particularly as components of photoinitiating systems. They are often investigated as alternatives to conventional amine co-initiators in Type II photoinitiator systems. ktu.edu

In a typical Type II system, a primary photoinitiator, such as benzophenone, absorbs light and enters an excited state. It then interacts with a co-initiator (a hydrogen donor) to generate free radicals that initiate polymerization. researchgate.net Benzodioxole derivatives can function effectively as these hydrogen donors. The active hydrogen atom located between the two oxygen atoms of the dioxole ring can be readily abstracted. ktu.edu

Research has shown that benzodioxole derivatives can offer advantages over traditional amine co-initiators, such as reduced yellowing of the cured polymer and lower toxicity. ktu.edu The efficiency of these systems can be influenced by the substituents on the benzodioxole ring. For example, electron-donating groups can enhance the reactivity of the system. ktu.edu

A study comparing different benzodioxole derivatives with a standard system using ethyldimethylaminobenzoate (EDAB) found that 5-methoxy-1,3-benzodioxole (BDOOMe) could achieve nearly the same polymerization rate and final double bond conversion, indicating its potential as a practical amine replacement. ktu.edu

Table 2: Performance of Benzodioxole Derivatives in Benzophenone-Based Photoinitiating Systems

Co-initiator Maximum Polymerization Rate (Rp(max)) Final Double Bond Conversion (%) Key Finding
5-methoxy-1,3-benzodioxole (BDOOMe) Comparable to EDAB Comparable to EDAB A viable, less yellowing alternative to traditional amines. ktu.edu
1,3-benzodioxole (BDO) Lower than BDOOMe Lower than BDOOMe Substituents on the phenyl ring significantly affect reactivity. ktu.edu
Ethyldimethylaminobenzoate (EDAB) High High Standard amine co-initiator used as a benchmark. ktu.edu

This interactive table compares the effectiveness of different benzodioxole derivatives as co-initiators in photopolymerization, benchmarked against a standard amine co-initiator.

Furthermore, the benzodioxole moiety can be involved in cross-linking reactions under UV light. Upon radical rearrangement, the cyclic acetal radicals generated can undergo β-scission to form an ester. Subsequent termination by the combination of these radicals leads to the formation of a cross-linked polymer structure. This functionality has been noted in monomers like piperonyl methacrylate, which contains a benzodioxole group. ktu.edu This dual role as both a component of the initiation system and a potential cross-linker makes benzodioxole derivatives versatile in the formulation of photocurable materials.

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time15–20 hours±5% yield
Temperature80–100°C±10% yield
Solvent (DMF/H₂O)3:1 v/vMaximizes purity

Q. Table 2: Key Crystallographic Refinement Metrics

MetricSHELXL Output RangeAcceptable Threshold
R-factor<0.05≤0.07
wR2<0.15≤0.20
CCDC Deposition96056-64-3 (analog)Full compliance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.